molecular formula C22H25N3O2S B2833936 N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide CAS No. 1384548-21-3

N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide

Cat. No.: B2833936
CAS No.: 1384548-21-3
M. Wt: 395.52
InChI Key: WYXAXXJWJHMDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide is a complex organic compound featuring a thienoazepine core, a cyano group, and a tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thienoazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienylamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

    Attachment of the tert-Butylphenyl Moiety: This step often involves a Friedel-Crafts alkylation reaction where the tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienoazepine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethane, or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties The thienoazepine core is known for its bioactivity, and modifications of this structure can lead to the discovery of new therapeutic agents

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide involves its interaction with specific molecular targets. The cyano group and the thienoazepine core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Thienoazepine Derivatives: Compounds with similar thienoazepine cores but different substituents.

    Cyano-Substituted Compounds: Molecules with cyano groups attached to various aromatic or heterocyclic systems.

    tert-Butylphenyl Derivatives: Compounds featuring the tert-butylphenyl moiety attached to different functional groups.

Uniqueness

N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide is unique due to the combination of its structural features, which confer specific reactivity and potential bioactivity. The presence of the cyano group, the thienoazepine core, and the tert-butylphenyl moiety in a single molecule allows for diverse chemical transformations and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-(5-oxo-7,8-dihydro-6H-thieno[3,2-b]azepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-22(2,3)16-9-7-15(8-10-16)17(13-23)24-20(26)14-25-18-11-12-28-19(18)5-4-6-21(25)27/h7-12,17H,4-6,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXAXXJWJHMDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CN2C(=O)CCCC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.